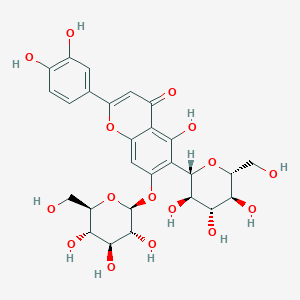

Lutonarin

説明

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKYVRDRDIXQMK-KETMJRJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318676 | |

| Record name | Lutonarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35450-86-3 | |

| Record name | Lutonarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35450-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lutonarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Lutonarin in Cellular Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutonarin, a flavonoid glycoside found predominantly in barley seedlings, is emerging as a compound of significant interest in cellular signaling research. Its potential as a modulator of key signaling pathways implicated in inflammation and cellular stress responses positions it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth overview of the current understanding of this compound's role in cellular signaling, with a primary focus on the Nuclear Factor-kappa B (NF-κB) pathway. Due to the limited direct research on this compound's effects on other pathways, this guide also explores the activities of the structurally similar flavonoid, luteolin, on the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways to provide a broader context and suggest potential avenues for future this compound research. This document details the experimental findings, presents quantitative data in structured tables, provides standardized experimental protocols, and visualizes the discussed pathways and workflows using Graphviz diagrams.

Introduction to this compound

This compound (isoorientin-7-O-glucoside) is a flavonoid that has demonstrated notable anti-inflammatory properties.[1] Research has primarily focused on its ability to suppress inflammatory responses in cellular models, particularly in the context of lipopolysaccharide (LPS)-induced inflammation in macrophages.[2][3] Understanding the molecular mechanisms by which this compound exerts its effects is crucial for evaluating its therapeutic potential.

This compound and the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[4] Aberrant NF-κB signaling is implicated in a multitude of inflammatory diseases.

Mechanism of Action

Studies have shown that this compound effectively suppresses the activation of the NF-κB pathway in RAW 264.7 macrophages stimulated with LPS.[2][3][5] The key inhibitory actions of this compound on this pathway include:

-

Inhibition of IκBα Phosphorylation and Degradation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action retains the NF-κB p65/p50 heterodimer in an inactive state in the cytoplasm.

-

Reduced Nuclear Translocation of NF-κB: By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the active NF-κB subunits (p65 and p50).[2][5]

-

Decreased NF-κB DNA Binding: Consequently, the amount of NF-κB available to bind to the promoter regions of target genes is significantly reduced.[5]

-

Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a dose-dependent reduction in the expression of downstream pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[2][3][5]

Quantitative Data: NF-κB Pathway Modulation

The following table summarizes the effective concentrations of this compound in modulating the NF-κB pathway in LPS-stimulated RAW 264.7 macrophages.

| Parameter | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference(s) |

| NF-κB Activation | RAW 264.7 | LPS | 20-60 µM | Dose-dependent suppression of expression, phosphorylation, and nuclear translocation. | [2][5] |

| IL-6 and TNF-α Expression | RAW 264.7 | LPS | 20-60 µM | Dose-dependent reduction in mRNA and protein levels. | [3] |

| COX-2 and iNOS Expression | RAW 264.7 | LPS | 20-60 µM | Dose-dependent suppression of protein expression. | [2][3][5] |

| Cell Viability | RAW 264.7 | - | Up to 150 µM | No significant reduction in cell viability. | [2][5] |

Signaling Pathway Diagram

Caption: this compound's inhibition of the NF-κB signaling pathway.

Insights from Luteolin: Potential Roles of this compound in Other Pathways

Direct evidence for this compound's role in other signaling pathways is currently limited. However, the structurally related flavonoid, luteolin, has been extensively studied, providing a valuable framework for predicting this compound's potential activities.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family (including ERK, JNK, and p38) is crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[6]

-

Luteolin's Action: Luteolin has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in various cell types, thereby downregulating inflammatory responses.[6][7][8] It can suppress the activation of upstream kinases, such as MEK1/2 and MKK3/6.[9]

Caption: Postulated inhibition of the MAPK pathway by this compound, based on luteolin data.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is often associated with cancer and inflammatory diseases.

-

Luteolin's Action: Luteolin has been demonstrated to suppress the PI3K/Akt signaling pathway by inhibiting the phosphorylation of both PI3K and Akt.[10][11][12] This inhibitory effect contributes to its anti-proliferative and pro-apoptotic activities.[13]

Caption: Potential inhibition of the PI3K/Akt pathway by this compound, based on luteolin data.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response, protecting cells from oxidative stress.

-

Luteolin's Action: The role of luteolin in the Nrf2 pathway appears to be context-dependent. Some studies report that luteolin can activate Nrf2, leading to the expression of antioxidant enzymes.[1][14][15] Conversely, other studies, particularly in cancer models, have shown that luteolin can inhibit the Nrf2 pathway.[16][17] This dual role suggests that this compound's effect on Nrf2 may also be cell-type and condition-specific.

Caption: Potential dual modulation of the Nrf2 pathway by this compound, based on luteolin data.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to investigate the effects of this compound on cellular signaling pathways.

Western Blotting for Signaling Protein Phosphorylation

This protocol allows for the detection and quantification of specific proteins and their phosphorylated forms.

Workflow Diagram

Caption: A typical workflow for Western blot analysis.

Methodology

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat with various concentrations of this compound for a specified time, followed by stimulation with an agonist (e.g., LPS).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Workflow Diagram

Caption: Workflow for an NF-κB reporter gene assay.

Methodology

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Cell Plating and Treatment: Plate the transfected cells and allow them to recover. Pre-treat with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Wash the cells and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.

Workflow Diagram

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Methodology

-

Nuclear Extract Preparation: Treat cells with this compound and a stimulant, then isolate the nuclear proteins.

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the presence of a protein-DNA complex.

Conclusion and Future Directions

This compound demonstrates clear inhibitory effects on the NF-κB signaling pathway, providing a molecular basis for its observed anti-inflammatory properties. The current data, primarily from in vitro studies, strongly supports its potential as a therapeutic agent for inflammatory conditions.

Future research should focus on:

-

Expanding Pathway Analysis: Directly investigating the effects of this compound on the MAPK, PI3K/Akt, and Nrf2 signaling pathways to confirm if it mirrors the activity of luteolin.

-

In Vivo Studies: Validating the in vitro findings in animal models of inflammatory diseases.

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with other related flavonoids to identify key structural features for optimal activity.

This comprehensive guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in modulating cellular signaling pathways. The provided protocols and pathway diagrams serve as practical tools to facilitate these future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway [frontiersin.org]

- 12. Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Luteolin inhibits the Nrf2 signaling pathway and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources and Biosynthesis of Lutonarin

Introduction

Lutonarin, a flavone C- and O-diglycoside, is a naturally occurring flavonoid of significant interest to the scientific community. Chemically identified as isoorientin-7-O-glucoside, it is recognized for a range of biological activities, including potent antioxidant and anti-inflammatory properties[1][2]. As a secondary metabolite, its presence is prominent in select plant species, with its formation governed by the intricate flavonoid biosynthetic pathway. This technical guide provides an in-depth exploration of the primary natural sources of this compound, a detailed examination of its biosynthetic pathway, and comprehensive experimental protocols for its extraction, purification, and quantification, tailored for researchers, scientists, and professionals in drug development.

Section 1: Natural Sources and Quantitative Data

This compound is predominantly found in the plant kingdom, with its most significant concentrations reported in barley.

Primary Natural Source: Barley (Hordeum vulgare)

Barley seedlings and young barley grass are the most notable sources of this compound[3][4][5][6]. It exists alongside other flavonoids, such as saponarin, which is often found in higher concentrations[6][7]. The accumulation of this compound in barley leaves can be influenced by environmental factors, such as exposure to UV-B light, which has been shown to increase its concentration[8].

Quantitative Analysis of this compound Content

The concentration of this compound varies depending on the specific plant part, its developmental stage, and the extraction method used. The data compiled from various studies are summarized below.

| Natural Source | Plant Part | This compound Concentration | Reference Method |

| Barley Seedlings (Hordeum vulgare) | Methanol Extract | 1036.9 mg/100 g | UPLC-Q-TOF-MS/MS[1] |

| Barley Grass (Hordeum vulgare) | Leaves | 24.0 mg/100 g | Not Specified[6] |

| Barley Seedlings (Hordeum vulgare) | Crude Extract | 1.8% of crude extract | HPLC[5] |

Section 2: Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid synthesis pathway, culminating in specific glycosylation events[9][10][11]. The pathway involves the creation of a flavone backbone, followed by sequential C- and O-glycosylation.

-

Phenylpropanoid Pathway : The journey starts with the amino acid Phenylalanine, which is converted to 4-Coumaroyl-CoA through the action of three key enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumarate-CoA ligase (4CL)[10][12].

-

Flavone Backbone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. This is then isomerized by Chalcone isomerase (CHI) to produce the flavanone naringenin[12][13].

-

Formation of Luteolin : Naringenin is hydroxylated at the 3' position of the B-ring by Flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol. Subsequently, Flavone synthase (FNS) introduces a double bond into the C-ring of eriodictyol to form the flavone luteolin[12][14].

-

C-Glycosylation to Isoorientin : Luteolin undergoes C-glycosylation, where a glucose moiety is attached to the C6 position of the A-ring. This reaction is catalyzed by a C-glucosyltransferase (CGT) to form isoorientin (luteolin-6-C-glucoside).

-

O-Glycosylation to this compound : The final step is the O-glycosylation of isoorientin. A UDP-glucose dependent O-glucosyltransferase (OGT) catalyzes the attachment of a second glucose molecule to the hydroxyl group at the C7 position, yielding this compound (isoorientin-7-O-glucoside)[15].

Section 3: Experimental Methodologies

This section details the protocols for the extraction, purification, and quantification of this compound, primarily from barley seedlings.

Protocol 3.1: Extraction and Preparative Isolation by HSCCC

High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique for separating and purifying natural products like this compound from crude plant extracts[3][4][5].

Methodology

-

Sample Preparation :

-

Grind dried barley seedlings (e.g., 200 g) into a fine powder[4].

-

Perform extraction three times with 30% ethanol at 90°C. The recommended solid-liquid ratio is 1:20[4].

-

Combine the filtrates and concentrate them using a rotary evaporator at 60°C under reduced pressure[4].

-

Cool the resulting residue at 4°C for 24 hours to allow precipitation. Filter and dry the precipitate to obtain a crude powder sample for HSCCC separation[4].

-

-

HSCCC Separation :

-

Two-Phase Solvent System : Prepare a mixture of ethyl acetate, n-butanol, and water in a 3:2:5 (v/v/v) ratio. Thoroughly equilibrate the mixture and separate the upper and lower phases before use[3][4].

-

Stationary Phase : Fill the HSCCC column with the upper phase (stationary phase).

-

Mobile Phase : Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.6 mL/min) while the apparatus rotates at a set speed (e.g., 900 rpm)[4].

-

Sample Injection : Once hydrodynamic equilibrium is reached, dissolve a known amount of the crude extract (e.g., 100 mg) in the lower phase and inject it into the column[4].

-

Elution and Fraction Collection : Monitor the effluent at 280 nm and collect fractions based on the resulting chromatogram[4].

-

-

Purity Analysis :

Protocol 3.2: Analytical Quantification by HPLC

Reversed-phase HPLC is a standard method for the quantification and purity assessment of isolated this compound[1][16].

Methodology

-

Chromatographic System : A standard HPLC or UPLC system equipped with a photodiode array (PDA) detector.

-

Column : Agilent Eclipse-XDB C18 column (250 × 4.6 mm, 5 µm) or equivalent[5].

-

Mobile Phase :

-

Flow Rate : Typically 1.0 mL/min for analytical columns.

-

Detection : Monitor absorbance at multiple wavelengths, including 280 nm and 325 nm, using a PDA detector[1][16].

-

Gradient Elution : A typical gradient might be:

-

0-35 min: 0-15% Solvent B

-

35-80 min: 15-100% Solvent B

-

-

Quantification : Generate a standard curve using a purified this compound standard of known concentration. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 3.3: Total Flavonoid Content Estimation by Aluminum Chloride Colorimetric Assay

This spectrophotometric method is widely used for the rapid estimation of total flavonoid content in a sample extract. It relies on the formation of a stable complex between aluminum chloride and the flavonoid structure[17][18].

Methodology

-

Principle : Aluminum chloride (AlCl₃) forms acid-stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. This complex results in a colored solution whose absorbance can be measured.

-

Reagents :

-

Quercetin standard solution (e.g., in methanol).

-

2% AlCl₃ solution (in methanol or ethanol).

-

Sample extract dissolved in a suitable solvent (e.g., methanol).

-

-

Procedure :

-

Prepare a calibration curve using serial dilutions of the quercetin standard (e.g., 5–200 µg/mL)[17].

-

To a specific volume of the sample extract or standard solution (e.g., 0.6 mL), add an equal volume of 2% AlCl₃ solution[17].

-

Mix the solution and incubate at room temperature for a defined period (e.g., 60 minutes)[17].

-

Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 400-420 nm) against a blank (solvent with AlCl₃).

-

-

Calculation :

-

Plot the absorbance of the standards versus their concentration to create a calibration curve.

-

Determine the flavonoid concentration in the sample from the calibration curve.

-

Express the results as quercetin equivalents (QE) per gram of dry weight of the sample (mg QE/g DW).

-

References

- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Saponarin, a Di-glycosyl Flavone from Barley (Hordeum vulgare L.): An Effective Compound for Plant Defense and Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 11. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. luteolin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Bioavailability and Pharmacokinetics of Lutonarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutonarin, a flavonoid glycoside found predominantly in barley seedlings, has garnered interest for its potential therapeutic effects. However, like many flavonoids, its clinical utility is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME). Due to a scarcity of direct research on this compound, this guide synthesizes available data and extrapolates from studies on its aglycone, luteolin, and other similar flavonoid glycosides. Particular emphasis is placed on the metabolic pathways, experimental methodologies, and quantitative pharmacokinetic parameters to aid researchers and drug development professionals in navigating the challenges and opportunities associated with this natural compound.

Introduction

This compound (isoorientin-7-O-glucoside) is a flavone glycoside that has demonstrated various biological activities, including anti-inflammatory and antioxidant effects[1][2]. Despite its therapeutic potential, the inherent physicochemical properties of flavonoid glycosides often lead to low oral bioavailability, posing a significant hurdle for clinical development[3][4]. Understanding the pharmacokinetic journey of this compound is paramount for designing effective delivery systems and predicting its in vivo efficacy. This guide aims to consolidate the fragmented knowledge on this compound's bioavailability and pharmacokinetics, providing a foundational resource for further research and development.

Absorption

The absorption of flavonoid glycosides is a complex process, largely dictated by their initial hydrolysis to the corresponding aglycone.

Intestinal Hydrolysis

It is widely accepted that large, hydrophilic glycosides like this compound are poorly absorbed through the intestinal epithelium in their intact form. The primary route of absorption involves the enzymatic hydrolysis of the glycosidic bond to release the more lipophilic aglycone, luteolin. This process is mediated by two main mechanisms:

-

Lactase Phlorizin Hydrolase (LPH): This brush border enzyme, located on the apical membrane of enterocytes, can hydrolyze certain flavonoid glycosides.

-

Gut Microbiota: Bacteria residing in the colon possess a wide array of glycosidases that can efficiently cleave the sugar moiety from flavonoid glycosides that reach the large intestine unabsorbed.

While direct studies on this compound are limited, research on the related compound luteolin-7-O-glucoside indicates that it is primarily hydrolyzed to luteolin in the gastrointestinal tract before absorption into the systemic circulation[5].

Aglycone Absorption

Once luteolin is liberated from this compound, it can be absorbed by intestinal cells via passive diffusion due to its increased lipophilicity. However, the overall absorption of luteolin is known to be relatively low[3].

Metabolism

Following absorption, luteolin undergoes extensive first-pass metabolism in the intestine and liver. This biotransformation significantly reduces the systemic concentration of the free aglycone and is a major determinant of its low bioavailability.

Phase II Conjugation

The primary metabolic pathways for luteolin are Phase II conjugation reactions, including glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The result is the formation of various water-soluble luteolin-glucuronide and luteolin-sulfate conjugates. In rats, the main metabolites of luteolin are glucuronides, while in humans, both glucuronide and sulfate conjugates are found in plasma[6][7].

Methylation

Another important metabolic pathway is O-methylation, catalyzed by catechol-O-methyltransferase (COMT). This results in the formation of methylated derivatives of luteolin.

The interplay between glucuronidation and methylation is crucial in the overall disposition of luteolin. Studies have shown that these two pathways can compensate for each other, although glucuronidation appears to be the predominant route[8].

Pharmacokinetic Parameters

Direct and comprehensive pharmacokinetic data for this compound is currently unavailable in the scientific literature. The majority of studies have focused on its aglycone, luteolin. The following tables summarize the reported pharmacokinetic parameters for luteolin in rats, which can serve as an approximation for the fate of this compound following its oral administration and subsequent hydrolysis.

Table 1: Pharmacokinetic Parameters of Luteolin in Rats after Intravenous and Oral Administration

| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) | Reference |

| AUC (min*µg/mL) | 261 ± 33 | 611 ± 89 | [5] |

| Oral Bioavailability (%) | - | 26 ± 6 | [5] |

Table 2: Pharmacokinetic Parameters of Luteolin in Rats after a Single 50 mg/kg Dose

| Parameter | Intravenous | Oral | Reference |

| Cmax (µg/mL) | 23.4 (at t=0) | 5.5 | [3] |

| Tmax (min) | - | 5 | [3] |

| Half-life (h) | 8.94 (free), 4.98 (conjugated) | Not calculated | [3] |

| Bioavailability (F) (%) | - | 4.10 | [3] |

Note: The significant discrepancy in oral bioavailability between the two studies may be attributable to differences in vehicle, dose, and analytical methods.

Experimental Protocols

This section outlines the typical methodologies employed in the pharmacokinetic studies of luteolin, which are directly applicable to future investigations of this compound.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are typically fasted overnight before drug administration.

-

Drug Administration:

-

Intravenous (IV): Luteolin is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and saline) and administered as a bolus injection into the tail vein.

-

Oral (PO): Luteolin is suspended in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., methanol or acetonitrile). For the analysis of total luteolin (free and conjugated), samples are incubated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or tandem mass spectrometry (LC-MS/MS) is used for the quantification of luteolin and its metabolites in plasma.

In Vitro Intestinal Absorption Studies

-

Everted Gut Sac Model: This model is used to study the transport and metabolism of compounds across the intestinal wall. A segment of the small intestine is removed, everted, filled with buffer, and incubated in a solution containing the test compound. The concentration of the compound and its metabolites in the serosal (internal) and mucosal (external) fluids is then measured over time.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic fate of this compound following oral administration.

Caption: Proposed metabolic pathway of this compound after oral administration.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for an in vivo pharmacokinetic study.

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

Conclusion and Future Directions

The bioavailability and pharmacokinetics of this compound are complex and, as of now, not fully elucidated through direct studies. The available evidence strongly suggests that its in vivo fate is intrinsically tied to that of its aglycone, luteolin. This compound likely undergoes hydrolysis in the gut, followed by limited absorption and extensive first-pass metabolism of the resulting luteolin. The low systemic availability of free luteolin presents a significant challenge for the therapeutic application of this compound.

Future research should focus on:

-

Direct Pharmacokinetic Studies of this compound: Conducting well-designed in vivo studies in relevant animal models to determine the specific pharmacokinetic parameters of this compound.

-

Investigating Intestinal Permeability: Utilizing in vitro models like Caco-2 cell monolayers to directly assess the permeability of intact this compound.

-

Metabolite Profiling: Comprehensive identification and quantification of this compound metabolites in plasma, urine, and feces.

-

Formulation Strategies: Developing novel drug delivery systems, such as nanoparticles or liposomes, to enhance the solubility, stability, and absorption of this compound, thereby improving its oral bioavailability.

A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Improvement of the oral bioavailability of digitalis glycosides by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Finding Tmax and Cmax in Multicompartmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Lutonarin: A Deep Dive into its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin, a naturally occurring flavone C-glycoside, has garnered significant attention in the scientific community for its promising pharmacological activities, particularly its anti-inflammatory and antioxidant properties. As a derivative of luteolin, this compound's unique structural features, including its glycosidic linkages, play a crucial role in its biological efficacy. This technical guide delves into the core structure-activity relationships (SAR) of this compound, providing a comprehensive overview of the current understanding of how its chemical structure dictates its therapeutic effects. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery by summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways.

Core Structure and Biological Activities

This compound (isoorientin-7-O-glucoside) is structurally characterized by a luteolin aglycone C-glycosidically linked to a glucose moiety at the C-6 position and O-glycosidically linked to another glucose moiety at the C-7 position. This specific arrangement of sugar moieties significantly influences its solubility, bioavailability, and interaction with biological targets. The primary biological activities attributed to this compound are its potent anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A pivotal mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][3]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The arrangement and number of hydroxyl groups on the flavonoid B-ring are critical for this activity.

Structure-Activity Relationship (SAR) Analysis

While specific studies on a wide range of synthesized this compound derivatives are limited, a comprehensive SAR can be inferred from studies on this compound itself and structurally related flavonoids like luteolin, isoorientin (luteolin-6-C-glucoside), and other flavone glycosides.

Key Structural Features for Biological Activity:

-

Hydroxyl Groups on the B-Ring: The presence of the ortho-dihydroxy group (catechol moiety) at the C-3' and C-4' positions of the B-ring is a critical determinant for both anti-inflammatory and antioxidant activities. This feature enhances the radical scavenging capacity and is crucial for the inhibition of inflammatory mediators.[1]

-

C-Glycosylation at C-6: The C-glycosidic bond at the C-6 position (as seen in isoorientin, the core of this compound) is thought to enhance stability and may influence the molecule's interaction with cellular targets. However, glycosylation, in general, can sometimes reduce the antioxidant activity compared to the aglycone (luteolin) due to steric hindrance.[4]

-

O-Glycosylation at C-7: The additional O-glycosidic linkage at the C-7 position in this compound further modifies its physicochemical properties, such as water solubility. While this can improve bioavailability, it may also attenuate the direct antioxidant activity compared to its aglycone. Studies on related flavonol glycosides suggest that glycosylation at the 7-position generally has a less detrimental effect on antioxidant capacity than glycosylation at the 3-position.[5][6]

-

The C2=C3 Double Bond and 4-Oxo Group: The double bond in the C-ring, in conjugation with the 4-oxo group, is a common feature in active flavonoids and is believed to be important for their anti-inflammatory and antioxidant properties.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory Activity of this compound

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| This compound | NF-κB Activation (LPS-induced) | RAW 264.7 | 20-60 µM | Dose-dependent suppression | [2][3] |

| This compound | COX-2 Expression (LPS-induced) | RAW 264.7 | 20-60 µM | Dose-dependent reduction | [2][3] |

| This compound | iNOS Expression (LPS-induced) | RAW 264.7 | 20-60 µM | Dose-dependent reduction | [2][3] |

| This compound | TNF-α Production (LPS-induced) | RAW 264.7 | 20-60 µM | Dose-dependent reduction | [3] |

| This compound | IL-6 Production (LPS-induced) | RAW 264.7 | 20-60 µM | Dose-dependent reduction | [3] |

Table 2: Comparative Antioxidant Activity of Related Flavonoids

| Compound | Assay | IC50 / Activity | Key Structural Difference from this compound | Reference |

| Luteolin | DPPH Radical Scavenging | High activity | Aglycone (no sugar moieties) | [1] |

| Isoorientin | DPPH Radical Scavenging | Strong activity (EC50 ~9.5 µM) | Lacks the 7-O-glucose moiety | [1] |

| Orientin | DPPH Radical Scavenging | Strong activity | C-glycosylation at C-8 instead of C-6 | [7] |

| Vitexin | ABTS Radical Scavenging | Lower activity than isoorientin | Lacks the 3'-hydroxyl group on the B-ring | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 0-150 µM) for a specified period (e.g., 24 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[3]

NF-κB Activation Assay (Reporter Gene Assay)

-

Transfection: RAW 264.7 cells are transiently transfected with a pNF-κB-Luc reporter plasmid and a pRL-TK control plasmid using a suitable transfection reagent.

-

Pre-treatment: After 24 hours of transfection, cells are pre-treated with different concentrations of this compound for 4 hours.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.[2]

Western Blot Analysis for COX-2 and iNOS

-

Cell Treatment: RAW 264.7 cells are pre-treated with this compound for 4 hours and then stimulated with LPS (1 µg/mL) for 24 hours.

-

Protein Extraction: Total cellular proteins are extracted using a lysis buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows discussed in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]

The In Vitro Antioxidant Properties of Lutonarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin (isoorientin-7-O-glucoside) is a flavonoid C-glycoside predominantly found in young barley (Hordeum vulgare L.) leaves.[1] As a member of the flavonoid family, this compound has garnered interest for its potential health benefits, which are largely attributed to its antioxidant properties.[2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. Natural compounds like this compound that can mitigate oxidative stress are therefore of significant interest in pharmacology and drug development.

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key molecular pathways through which it exerts its effects.

Direct Radical Scavenging and Antioxidant Activity

The antioxidant capacity of a compound is often first assessed by its ability to directly scavenge stable free radicals or reduce metal ions. While specific quantitative data for pure this compound in common assays like DPPH, ABTS, and FRAP are limited in the available literature, existing studies on this compound-containing mixtures and closely related isomers provide valuable insights.

One study noted that in a comparison with its aglycone, luteolin, the glycosyl moieties of this compound appeared to weaken its inhibitory action against the oxidation of ethyl linoleate in a Fenton's reaction system.[1] However, other research suggests that the presence of glycosyl groups can stimulate radical scavenging activity.[1] The primary antioxidant activity of flavonoids like this compound is often attributed to the catechol (3′,4′-diOH) structure in the B-ring, which is an effective electron donor.[1]

Table 1: Summary of In Vitro Antioxidant Activity Data for this compound and Related Compounds

| Assay Type | Compound/Mixture | Key Quantitative Finding(s) | Reference Compound(s) | Source(s) |

| Lipid Peroxidation Inhibition | Saponarin/Lutonarin (4.5:1 mixture) | Inhibition of Malonaldehyde (MA) Formation: - From cod liver oil: 85.88 ± 0.12% at 8 µmol- From blood plasma: 62.20 ± 0.11% at 8 µmol | α-tocopherol, BHT | [1] |

| Superoxide Anion Scavenging | Isoorientin-6"-O-glucoside (isomer of this compound) | IC₅₀: 9.0 ± 0.8 µM | Not specified | [3] |

| Hydroxyl Radical Scavenging | Isoorientin-6"-O-glucoside (isomer of this compound) | Second-order rate constant: 2.6 x 10¹⁰ M⁻¹ s⁻¹ | Not specified | [3] |

| DPPH Radical Scavenging | Isoorientin-6"-O-glucoside (isomer of this compound) | More potent than Trolox and BHT (quantitative value not provided) | Trolox, BHT | [3] |

Note: Data for isoorientin-6"-O-glucoside is included as it is a close isomer of this compound (isoorientin-7-O-glucoside); however, activities may differ.

Cellular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, this compound exerts its antioxidant effects through the modulation of key cellular signaling pathways involved in inflammation and the endogenous antioxidant response.

Inhibition of the NF-κB Inflammatory Pathway

A significant body of evidence demonstrates that this compound possesses potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][5][6] Since inflammatory processes are major sources of oxidative stress, this anti-inflammatory action is a critical component of this compound's overall antioxidant effect.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to dose-dependently suppress the activation of NF-κB.[6][7] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][6] By keeping NF-κB inactive, this compound prevents its translocation to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-oxidant genes.[2][6]

Table 2: Effect of this compound on the Expression of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

| Target Gene/Protein | Effect of this compound Treatment | Concentration Range | Source(s) |

| iNOS (inducible Nitric Oxide Synthase) | Dose-dependent suppression of expression | 20-60 µM | [2][7] |

| COX-2 (Cyclooxygenase-2) | Dose-dependent suppression of expression | 20-60 µM | [2][7] |

| TNF-α (Tumor Necrosis Factor-alpha) | Dose-dependent reduction in mRNA levels | 20-60 µM | [2][6] |

| IL-6 (Interleukin-6) | Dose-dependent reduction in mRNA levels | 20-60 µM | [2][6] |

Putative Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. It controls the expression of a suite of cytoprotective genes, including antioxidant enzymes. While direct evidence for this compound activating the Nrf2 pathway is still emerging, its aglycone, luteolin, is a well-documented Nrf2 activator.[7][8][9] Luteolin has been shown to increase the mRNA and protein expression of Nrf2 and its downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8]

The proposed mechanism involves luteolin disrupting the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which leads to Nrf2 stabilization, nuclear translocation, and binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes. It is highly probable that this compound exerts similar effects, potentially after deglycosylation to luteolin within the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoorientin-6"-O-glucoside, a water-soluble antioxidant isolated from Gentiana arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Vivo Anti-inflammatory Effects of Lutonarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lutonarin, a flavonoid glycoside found abundantly in barley seedlings, has demonstrated significant anti-inflammatory properties in preclinical research. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanism of action as elucidated through in vitro studies. While direct in vivo quantitative data on isolated this compound is not yet prevalent in publicly accessible literature, this document outlines the standard experimental protocols for in vivo models that are essential for its future evaluation. Detailed methodologies for key in vitro experiments are presented alongside data summarizing its impact on crucial inflammatory signaling pathways. Furthermore, this guide includes mandatory visualizations of these pathways and standard in vivo experimental workflows to facilitate a comprehensive understanding for researchers in the field of inflammation and drug discovery.

Core Anti-inflammatory Mechanism: In Vitro Evidence

Current research into the anti-inflammatory properties of this compound is primarily centered on in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These studies have established that this compound exerts its effects by potently suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to dose-dependently inhibit the expression and production of key pro-inflammatory cytokines and enzymes. Pre-treatment of RAW 264.7 macrophages with this compound significantly reduces the LPS-induced upregulation of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS).[1][2]

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α mRNA Expression (relative to LPS control) | IL-6 mRNA Expression (relative to LPS control) |

| Control | - | Undetectable | Undetectable |

| LPS (1 µg/mL) | - | 1.0 | 1.0 |

| LPS + this compound | 20 | Significant Reduction | Significant Reduction |

| LPS + this compound | 40 | Further Significant Reduction | Further Significant Reduction |

| LPS + this compound | 60 | Strongest Significant Reduction | Strongest Significant Reduction |

*Note: Specific quantitative values for mRNA expression were presented graphically in the source study. The table reflects the observed dose-dependent significant reductions.[1]

Table 2: In Vitro Inhibition of Pro-inflammatory Enzyme Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | iNOS Protein Expression (relative to LPS control) | COX-2 Protein Expression (relative to LPS control) |

| Control | - | Undetectable | Undetectable |

| LPS (1 µg/mL) | - | 1.0 | 1.0 |

| LPS + this compound | 20 | ~0.8 | ~0.75 |

| LPS + this compound | 40 | ~0.5 | ~0.4 |

| LPS + this compound | 60 | ~0.2 | ~0.1 |

*Note: Approximate values are derived from densitometric analysis of Western blots presented in the source study.[1]

Modulation of the NF-κB Signaling Pathway

The inhibitory effect of this compound on pro-inflammatory mediators is a direct consequence of its action on the NF-κB signaling cascade. This compound has been demonstrated to inhibit the phosphorylation and subsequent degradation of the Inhibitor of kappa B alpha (IκBα).[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes, which include TNF-α, IL-6, iNOS, and COX-2.[1][2]

Prospective In Vivo Evaluation: Standard Experimental Models

To translate the promising in vitro findings into a therapeutic context, in vivo studies are paramount. The following are detailed protocols for standard, widely accepted animal models for assessing the anti-inflammatory activity of novel compounds like this compound.

Carrageenan-Induced Paw Edema Model

This model is a gold standard for evaluating acute inflammation and is particularly sensitive to inhibitors of prostaglandin synthesis.[3][4][5][6]

-

Animal Selection and Acclimatization: Male Wistar rats or Swiss albino mice (typically 150-200g for rats, 20-25g for mice) are used. Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose, orally or i.p.)

-

This compound (various doses, e.g., 10, 25, 50 mg/kg, administered orally or i.p.)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

-

-

Induction of Edema: 30-60 minutes after the administration of the test substance, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[3][4]

-

Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[3]

-

Data Analysis: The degree of paw swelling is calculated as the increase in paw volume relative to the baseline. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

-

Biochemical and Histological Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β, PGE2) by ELISA or for histological examination to assess immune cell infiltration.[3] Expression of iNOS and COX-2 can be determined by Western blotting.[3]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation or endotoxemia and is useful for evaluating the effects of compounds on the systemic release of pro-inflammatory cytokines.[7][8]

-

Animal Selection and Acclimatization: C57BL/6 or BALB/c mice (typically 8-12 weeks old) are used and acclimatized as described above.

-

Grouping and Administration: Animals are randomly assigned to groups:

-

Vehicle Control (e.g., sterile PBS, i.p.) + Vehicle for this compound (e.g., oral gavage)

-

LPS + Vehicle for this compound

-

LPS + this compound (various doses, e.g., 10, 25, 50 mg/kg, oral or i.p.)

-

LPS + Positive Control (e.g., Dexamethasone, 5 mg/kg, i.p.)

-

-

Induction of Systemic Inflammation: A sublethal to lethal dose of LPS (e.g., 1-15 mg/kg) is administered via intraperitoneal (i.p.) injection. The test compound (this compound) is typically administered 1 hour prior to the LPS challenge.[7][8]

-

Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), animals are anesthetized, and blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.[7]

-

Cytokine Analysis: Plasma levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]

-

Organ Analysis (Optional): Tissues such as the liver, lungs, and spleen can be harvested for homogenization and subsequent measurement of cytokine levels or for Western blot analysis of iNOS and COX-2 expression.[8]

-

Data Analysis: Cytokine concentrations in the plasma of this compound-treated groups are compared to the LPS + Vehicle group to determine the percentage of inhibition.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a potent anti-inflammatory agent with a clear mechanism of action centered on the inhibition of the NF-κB signaling pathway.[1][2] This foundational evidence provides a compelling rationale for its advancement into in vivo studies. The standardized models of carrageenan-induced paw edema and LPS-induced systemic inflammation, as detailed in this guide, represent the logical next steps for characterizing its efficacy, determining effective dose ranges, and establishing its potential as a therapeutic candidate for inflammatory diseases. Future research should focus on conducting these in vivo experiments to generate the quantitative data necessary to validate the in vitro findings and to support further development of this compound as a novel anti-inflammatory drug.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 5. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 6. inotiv.com [inotiv.com]

- 7. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Assessment of Inflammation in Animal Models (Quantification of TNF-α, IFN-γ, IL-4 , and IL-10 Proteins by ELISA ) | Springer Nature Experiments [experiments.springernature.com]

- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Characterization of Lutonarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin, a flavone C-glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the discovery, history, and isolation of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound (isoorientin-7-O-glucoside) is a naturally occurring flavonoid predominantly found in barley (Hordeum vulgare) seedlings.[1][2] Its discovery is intrinsically linked to the phytochemical investigation of barley, a plant with a long history of human consumption and medicinal use. While a singular "discovery" paper is not prominently cited in the literature, the identification of this compound emerged from systematic studies of flavonoid composition in plants. It has also been reported in other plant species such as Bryonia alba.[3]

The consistent and abundant presence of this compound in barley has made this plant the primary source for its isolation and subsequent biological investigation.[4] Early research focused on the characterization of various flavonoids in barley, with this compound being identified as a major constituent alongside saponarin.[2] More recent studies have delved into its biological activities, particularly its potent anti-inflammatory effects, which are mediated through the suppression of the NF-κB signaling pathway.[4]

Physicochemical Properties and Quantitative Data

This compound possesses a distinct set of physicochemical properties that are crucial for its isolation, characterization, and formulation. The following tables summarize the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₆ | [5] |

| Molecular Weight | 610.52 g/mol | [5] |

| Appearance | Yellow to orange solid | [5] |

| Purity (Post-HSCCC) | >98% | [1] |

| Solubility | Concentration | Notes | Reference |

| DMSO | 250 mg/mL (409.49 mM) | Requires sonication | [1][6] |

| Chloroform | Soluble | - | [7] |

| Dichloromethane | Soluble | - | [7] |

| Ethyl Acetate | Soluble | - | [7] |

| Acetone | Soluble | - | [7] |

| Water | Limited solubility | - | [5] |

| Source and Abundance | Value | Reference |

| Concentration in Barley Seedlings | 1036.9 mg/100 g | [4] |

| Biological Activity | Description | Reference |

| Anti-inflammatory | Dose-dependently suppressed LPS-induced NF-κB activation in RAW 264.7 macrophages at concentrations of 20-60 µM. | [4] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound from barley seedlings.

Crude Sample Preparation from Barley Seedlings

-

Drying and Grinding: Dry barley seedlings in the shade at room temperature. Once dried, grind the seedlings into a fine powder.

-

Extraction:

-

Mix the powdered barley seedlings with 30% ethanol at a solid-liquid ratio of 1:20.

-

Perform three successive extractions at 90°C. The first two extractions should be for 2 hours each, and the third for 1 hour.[1]

-

Combine the filtrates from all three extractions.

-

-

Concentration and Precipitation:

-

Concentrate the combined filtrate using a rotary evaporator at 60°C under reduced pressure.

-

Cool the resulting residue at 4°C for 24 hours to allow for precipitation.

-

Filter the precipitate and dry it to obtain the crude brown powder sample containing this compound.[1]

-

Isolation by High-Speed Counter-Current Chromatography (HSCCC)

-

Two-Phase Solvent System Preparation:

-

Prepare a two-phase solvent system consisting of ethyl acetate, n-butanol, and water in a 3:2:5 (v/v/v) ratio.[1]

-

Thoroughly equilibrate the mixture in a separatory funnel at room temperature.

-

Separate the upper (stationary) and lower (mobile) phases and degas them in an ultrasonic bath for 30 minutes before use.[1]

-

-

Sample Solution Preparation: Dissolve 100 mg of the crude brown powder sample in 20 mL of the lower phase.[1]

-

HSCCC Operation:

-

Fill the HSCCC column entirely with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

-

Set the revolution speed of the centrifuge to 900 rpm.[1]

-

Once hydrodynamic equilibrium is reached, inject the 20 mL sample solution.

-

Monitor the effluent at 280 nm.[1]

-

Collect fractions based on the resulting chromatogram.

-

-

Post-HSCCC Processing:

-

Evaporate the collected fractions containing this compound under reduced pressure.

-

Dissolve the residue in 30% ethanol for subsequent purity analysis by HPLC.[1]

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[4]

-

-

Chromatographic Conditions:

-

Column: Waters ACQUITY BEH C18 (1.7 µm, 2.1 x 100 mm).[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Column Temperature: 35°C.[4]

-

Detection: Photodiode Array (PDA) detector at 335 nm.[4]

-

Gradient Elution:

-

0-3 min: 3% B

-

3-10 min: 3-15% B

-

10-13 min: 15-30% B

-

13-15 min: 30-50% B

-

Followed by a wash with 90% B and a 2-minute recycle step.[4]

-

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time relative to a known standard.

Characterization by UPLC-Q-TOF-MS/MS

-

Instrumentation: Waters ACQUITY UPLC system coupled to a Q-TOF Premier™ mass spectrometer.[4]

-

Ionization Mode: Negative ion mode.

-

Instrumental Parameters:

-

Capillary Voltage: 2.3 kV.

-

Cone Voltage: 50 V.

-

Desolvation Gas: Nitrogen.

-

Desolvation Temperature: 350°C.

-

Gas Flow Rate: 780 L/h.

-

Source Temperature: 150°C.

-

Mass Range: 100-1500 Da.

-

Reference Compound: Leucine-enkephalin (m/z 554.2615 in negative mode).[4]

-

-

Data Analysis: Verify the chemical structure of the isolated this compound by comparing its mass spectrum with known mass spectra.[4]

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Experimental workflow for the isolation and characterization of this compound.

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the LPS-induced NF-κB inflammatory signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound. The detailed experimental protocols for its extraction from barley seedlings and subsequent purification using HSCCC and RP-HPLC offer a practical framework for researchers. The compiled quantitative data on its physicochemical properties and biological activity serve as a valuable reference for further studies. The visualization of the experimental workflow and the NF-κB signaling pathway provides a clear and concise representation of the key processes. As research into the therapeutic potential of natural products continues to expand, this compound stands out as a promising candidate for the development of novel anti-inflammatory agents. This guide aims to facilitate and accelerate further research and development in this exciting field.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C27H30O16 | CID 44559810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 35450-86-3: this compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS:35450-86-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

Lutonarin's Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the flavonoid lutonarin and the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in inflammation and related therapeutic areas.

Executive Summary

This compound, a flavonoid glycoside found in barley seedlings, has demonstrated significant anti-inflammatory properties. A primary mechanism underlying these effects is its ability to suppress the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response, and its aberrant activation is implicated in numerous chronic inflammatory diseases. This compound exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This guide summarizes the quantitative data on this compound's efficacy, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling cascade and experimental workflows.

Quantitative Data on this compound's Inhibition of the NF-κB Pathway

The inhibitory effects of this compound on the NF-κB pathway have been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data presented below is a summary of these findings, highlighting the dose-dependent efficacy of this compound in modulating key components of the pathway and downstream inflammatory markers.[1][2][3][4]

| Parameter Measured | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |

| NF-κB Activation | |||||

| NF-κB-dependent Luciferase Activity | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent reduction in luciferase activity. | [1][2][3] |

| Nuclear NF-κB p50 DNA Binding | RAW 264.7 | LPS (1 µg/mL) | 40 µM | Reduced expression and supershift in EMSA. | [2] |

| Protein Expression & Phosphorylation | |||||

| p-IκBα / IκBα Ratio | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of IκBα phosphorylation and degradation. | [1][2] |

| p-p65 / p65 Ratio | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent attenuation of p65 expression and phosphorylation. | [1][2] |

| Downstream Gene Expression | |||||

| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression. | [1][2][3][4] |

| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression. | [1][2][3][4] |

| IL-6 mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent reduction. | [1][2][3][4] |

| TNF-α mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent reduction. | [1][2][3][4] |

| Cell Viability | |||||

| Macrophage Viability | RAW 264.7 | None | Up to 150 µM | No deleterious effects on cell viability. | [1][2][4] |

Signaling Pathway and Mechanism of Action

The canonical NF-κB signaling pathway is initiated by stimuli such as LPS, which binds to Toll-like receptor 4 (TLR4) on the cell surface. This triggers a downstream cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), which is then free to translocate into the nucleus.[1][2] Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.[1][2][3][4]

This compound intervenes in this pathway at a critical juncture. It inhibits the phosphorylation of IκBα, thereby preventing its degradation.[1][2] This maintains the integrity of the IκBα-NF-κB complex, effectively sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[1][2] Furthermore, this compound has been shown to dose-dependently decrease the expression and phosphorylation of the p65 subunit of NF-κB.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature to assess the interaction of this compound with the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with varying concentrations of this compound (e.g., 20, 40, 60 µM) or vehicle control for 4 hours. Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for gene expression studies).[2]

Western Blot Analysis

-

Objective: To quantify the protein levels of total and phosphorylated IκBα and p65.

-

Protocol:

-

After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE (10-12% gels).

-